Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Description
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3/t8?,9-,10+ |
InChI Key |
PHJLVSUDZVBSFQ-PBINXNQUSA-N |
Isomeric SMILES |
CNC1C[C@H]2CCC[C@@H](C1)N2C |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C |
Origin of Product |
United States |
Preparation Methods
Cyclohexadiene and Cyanide Copper Method
This method, derived from industrial synthesis pathways, involves a multi-step sequence to assemble the bicyclic core:
Step 1: Formation of Bicycloheptene Copper Salt
Cyclohexadiene reacts with cyanide copper under anhydrous conditions to form a bicyclo[3.3.1]nonene copper intermediate. The reaction typically proceeds at 80–100°C in tetrahydrofuran (THF), yielding the copper salt in ~65% efficiency.
Step 2: Amination with Chloromethylamine
The copper intermediate undergoes nucleophilic substitution with chloromethylamine at elevated temperatures (120°C), producing bicycloheptene methylamine. Excess amine ensures complete substitution, though this step may generate byproducts requiring column chromatography for removal.
Step 3: Acidic Work-Up
Treatment with concentrated hydrochloric acid protonates the amine, yielding the dihydrochloride salt. Recrystallization from ethanol/water mixtures achieves >97% purity.
| Parameter | Conditions | Yield |
|---|---|---|
| Temperature (Step 1) | 80–100°C | 65% |
| Solvent (Step 1) | THF | — |
| Temperature (Step 2) | 120°C | 70% |
| Purification | Column chromatography | >97% |
Ruthenium-Catalyzed Hydrogenation
A patent-pending approach leverages asymmetric hydrogenation to construct the bicyclic amine:
Step 1: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one
The ketone precursor is prepared via Dieckmann cyclization of a δ-keto ester.
Step 2: Hydrogenation with Ruthenium Complex
The ketone is reduced under 50 bar H₂ pressure using a chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]), achieving >90% enantiomeric excess (ee) for the endo isomer. Solvents like methanol or ethanol enhance catalyst activity.
Step 3: Methylation
The resulting alcohol is converted to the amine via reductive amination with methylamine and sodium cyanoborohydride, followed by HCl salt formation.
| Parameter | Conditions | Yield |
|---|---|---|
| H₂ Pressure | 50 bar | 85% |
| Catalyst | RuCl₂[(R)-BINAP] | 92% ee |
| Solvent | Methanol | — |
Reductive Amination Approaches
Alternative routes employ reductive amination of bicyclic ketones with methylamine:
-
Ketone Preparation : Bicyclo[3.3.1]nonan-3-one is synthesized via acid-catalyzed cyclization.
-
Amination : The ketone reacts with methylamine and NaBH₃CN in dichloromethane, followed by HCl quenching. This method affords moderate yields (50–60%) but is less stereoselective.
Reaction Optimization and Conditions
Temperature and Solvent Effects
Catalytic Systems
Byproduct Management
-
Column Chromatography : Essential for removing N-methylated byproducts in the cyclohexadiene route.
-
Crystallization : Ethanol/water mixtures preferentially isolate the endo dihydrochloride salt.
Industrial-Scale Production
Process Intensification
Regulatory Considerations
-
Impurity Profiling : HPLC-MS ensures ≤0.1% undesired isomers, complying with ICH guidelines.
-
Solvent Recovery : THF and methanol are distilled and reused, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Cyclohexadiene Route | 65–70% | Moderate | High | Low |
| Ruthenium Catalysis | 85% | High (92% ee) | Moderate | High |
| Reductive Amination | 50–60% | Low | Low | Moderate |
Key Findings :
-
The ruthenium method excels in stereochemical control but faces higher catalyst costs.
-
The cyclohexadiene route is preferred for bulk production due to scalability and lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine has been studied for its potential therapeutic effects, particularly as a precursor in the synthesis of various pharmaceuticals.
Serotonin Receptor Antagonism
This compound is related to the structure of granisetron, a serotonin receptor antagonist used primarily for the prevention of nausea and vomiting caused by chemotherapy and surgery. Its derivatives have been explored for enhanced efficacy and reduced side effects .
Synthesis of Related Compounds
The compound serves as a crucial intermediate in synthesizing other biologically active molecules. For instance, it can be transformed into various azabicyclic derivatives that exhibit pharmacological activity against different targets .
Organic Synthesis Applications
This compound is also valuable in organic synthesis due to its unique bicyclic structure.
Catalysis
Research indicates that this compound can act as a ligand in catalytic processes involving metal complexes, enhancing reaction rates and selectivity in organic transformations .
Reduction Reactions
Studies have demonstrated its utility in reduction reactions where it can be used to produce alcohol derivatives under mild conditions with high yields . The following table summarizes some experimental results:
| Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 9-benzyl-9-azabicyclo[3.3.1]nonan | RuCl₂(Ph₂PCH₂CH₂NH₂) | 10 atm H₂, IPA solvent | 98% |
| Endo-N,9-dimethyl derivative | Ru complex | 25°C, 20 mM KtBuO | 97% |
Case Study 1: Granisetron Derivatives
A study investigated the synthesis of granisetron-related compounds using this compound as a starting material. The derivatives showed enhanced binding affinity to serotonin receptors compared to their parent compounds, indicating potential for improved therapeutic profiles .
Case Study 2: Catalytic Reduction
In another study, this compound was employed in a catalytic reduction process to convert ketones into alcohols efficiently using ruthenium-based catalysts under hydrogen atmosphere at room temperature, achieving yields above 95% in several cases .
Mechanism of Action
The mechanism of action of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The 9-azabicyclo[3.3.1]nonane scaffold is versatile, with modifications at the nitrogen atoms or bridge positions yielding diverse pharmacological profiles. Below is a comparative analysis:
Core Modifications
Stereochemical Variations
- Endo vs. Exo Isomers: The endo configuration at N-3 enhances receptor-binding specificity. For example, exo-3-amino-9-methyl derivatives exhibit reduced affinity for σ₂ receptors compared to endo analogs .
- Bicyclo Ring Modifications : Replacement with a 3.2.1 system (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) reduces steric constraints, altering pharmacokinetics .
Pharmacological Profiles
Receptor Affinity and Selectivity
- α3β4 nAChR Antagonism: AT-1001 (N-(2-bromophenyl) derivative) shows nanomolar affinity (IC₅₀ < 10 nM) for α3β4 receptors, with >100-fold selectivity over α4β2 and α7 subtypes . The parent compound (Endo-N,9-dimethyl) lacks this aryl group, suggesting its role as a precursor rather than a direct antagonist.
- Sigma-2 (σ₂) Receptor Ligands: Carbamate derivatives (e.g., N-(9-(4-aminophenethyl)) analogs) exhibit σ₂ affinity (Kᵢ = 12 nM) and >50-fold selectivity over σ₁ receptors .
- Adenosine Receptor Agonists: Methyl substitution at N-3 enhances A₁ receptor binding. For example, 6-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-5’-ethylamino adenosine derivatives show subtype selectivity .
Functional Outcomes
- Neuropharmacology : Endo-N,9-dimethyl derivatives modulate synaptic plasticity; prolonged depletion of polysialic acid (PSA) via Endo-N treatment alters excitatory/inhibitory balance in cortical neurons .
- Anti-Addiction Potential: AT-1001’s α3β4 antagonism correlates with reduced nicotine self-administration in rat models .
Physicochemical Properties
Biological Activity
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as a bicyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 123259-33-6 |
| IUPAC Name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
| SMILES | CN1[C@@H]2CCC[C@H]1CC@@HC2 |
This compound is a derivative of the bicyclo[3.3.1]nonane structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the bicyclo[3.3.1]nonane framework exhibit significant anticancer properties. A study highlighted that derivatives of this structure can act as potent anticancer agents through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation .
Neurotransmitter Interaction
This compound has been studied for its interaction with neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. Its structural similarity to neurotransmitters suggests it may modulate neurochemical pathways involved in mood regulation and cognitive functions .
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of similar bicyclic compounds demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Pain Management : The compound's analgesic properties were evaluated in animal models, where it showed promise in reducing pain responses without significant side effects typical of conventional analgesics .
Research Findings
Recent studies have explored various synthetic routes for producing this compound and its derivatives, emphasizing their biological evaluations:
- Synthesis Techniques : Different synthetic methods have been developed to enhance yield and purity, including asymmetric catalysis techniques that improve the selectivity of the desired enantiomers .
- Biological Evaluation : The biological activity of synthesized compounds was assessed using cell viability assays against various cancer cell lines, with several derivatives demonstrating IC50 values in the low micromolar range .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, and what key intermediates are involved?
The compound is synthesized via a multi-step route involving bicyclic intermediates. A critical step includes the deprotection of tert-butyl carbamate groups using potassium carbonate in methanol to yield the free amine . Intermediate 22 (tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate) is a precursor, and modifications to reaction conditions (e.g., reduced base concentration) prevent undesired side reactions like deacetylation . The final product is purified via crystallization or chromatography, with yields dependent on solvent selection and temperature control.
Q. How is this compound characterized as a pharmaceutical impurity, and what analytical techniques are recommended for its detection?
This compound is identified as Granisetron Impurity E (CAS 76272-56-5) in pharmacopeial standards. High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantification, using reference standards with ≥98% purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural confirmation, focusing on characteristic signals such as the bicyclic proton environment (δ 1.5–3.0 ppm in -NMR) .
Q. What is the pharmacological relevance of the bicyclic scaffold in this compound?
The rigid bicyclo[3.3.1]nonane framework enhances binding affinity to adenosine receptors (ARs) by restricting conformational flexibility. This scaffold is utilized in AR agonists to achieve subtype selectivity, particularly for AR and AR, as demonstrated in structure-activity relationship (SAR) studies . Modifications to the amine group (e.g., alkylation) further optimize receptor interaction .
Advanced Research Questions
Q. How do stereoelectronic effects influence the conformational dynamics of the bicyclo[3.3.1]nonane system in this compound?
Variable-temperature NMR and X-ray crystallography reveal that steric interactions between the N-methyl group and the bicyclic skeleton induce pseudoallylic strain, distorting the nitrosoamino moiety in derivatives . This strain lowers rotational barriers (ΔG ≈ 12–15 kcal/mol) and stabilizes equatorial aryl orientations, critical for designing analogs with enhanced pharmacokinetic profiles .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Key challenges include:
- Deprotection Efficiency : Overuse of base (e.g., KCO) leads to side reactions; stoichiometric optimization and controlled methanol addition improve yields .
- Purification : The compound’s polarity necessitates gradient elution in HPLC or selective crystallization.
- Hydrogenolysis Sensitivity : Catalytic hydrogenation (e.g., Pearlman’s catalyst) must avoid over-reduction of the bicyclic core .
Q. How does the compound’s structural rigidity impact its pharmacokinetic properties in preclinical studies?
The constrained bicyclic structure reduces metabolic degradation by cytochrome P450 enzymes, enhancing oral bioavailability. In vivo studies of related AR agonists show prolonged half-lives (>6 hours in rodent models) compared to flexible analogs . However, solubility limitations require formulation adjustments (e.g., salt formation or co-solvents) .
Methodological Guidance
Q. What strategies are recommended for resolving contradictory data in SAR studies involving this compound?
- Crystallographic Validation : Resolve ambiguities in binding modes using X-ray structures of receptor-ligand complexes.
- Free-Energy Perturbation (FEP) Calculations : Model subtle conformational changes to explain discrepancies in potency .
- Orthogonal Assays : Combine radioligand binding (e.g., -NECA displacement) with functional cAMP assays to confirm AR subtype selectivity .
Q. How can researchers optimize reaction conditions to minimize impurity formation during synthesis?
- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Quality-by-Design (QbD) Approaches : Employ design of experiments (DoE) to identify critical process parameters (CPPs) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
